N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a chemical compound with a complex structure that includes a benzo[d]thiazole ring, a cyclopropane carboxamide group, and a methylsulfonyl substituent
Preparation Methods
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under inert atmosphere .
Chemical Reactions Analysis
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in anti-inflammatory and anticancer therapies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide include:
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide These compounds share the benzo[d]thiazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the cyclopropane carboxamide group, which imparts distinct steric and electronic characteristics .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-19(16,17)8-4-5-9-10(6-8)18-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYBELPQCLWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326440 | |
Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352706-00-4 | |
Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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